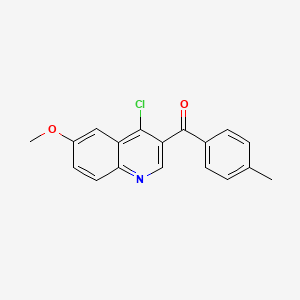![molecular formula C18H16N4O2S2 B3016574 N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide CAS No. 900009-86-1](/img/structure/B3016574.png)
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield intermediate products, which are then further reacted to obtain the final compound. For instance, the synthesis of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides involves treating 6-Aminoflavone with aroyl isothiocyanate to yield intermediate thioureas, which are then reacted with PCl5 in POCl3 to obtain the final benzamide derivatives . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides starts with 4-aminophenazone and involves a series of reactions to yield benzamide derivatives with potential biological applications .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior and potential applications. Spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy are commonly used to characterize these structures. For example, the structure of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide was established using such techniques, confirming the successful synthesis of the compound .
Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, depending on their functional groups and molecular structure. For instance, the reaction of N-1-Naphthyl-3-oxobutanamide with arylidinecyanothioacetamide yields pyridine-2(1H)-thiones, which can further react to form various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives . These reactions are often facilitated by specific conditions such as reflux in ethanol/piperidine solution or treatment with α-haloketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives synthesized through 1,3-dipolar cycloaddition and rearrangement exhibit properties that allow them to be synthesized rapidly under mild conditions without a catalyst . Similarly, the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives was evaluated in the rat PCA model, demonstrating potent oral activity .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Evaluation
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide and its derivatives have been extensively studied for their potential in heterocyclic synthesis, leading to a variety of biologically active compounds. These studies often explore the synthesis of novel heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, demonstrating the versatility of N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide as a precursor in medicinal chemistry. For instance, derivatives have been synthesized for their antimicrobial properties, showcasing their potential as therapeutic agents against a range of bacterial and fungal infections (Gad-Elkareem et al., 2011), (Sowmya et al., 2018).
Antioxidant and Antiallergy Potential
Research has also highlighted the potential antioxidant properties of compounds derived from N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide. These compounds are evaluated for their ability to scavenge free radicals, indicating their possible use in combating oxidative stress-related diseases. Additionally, some derivatives have shown potent antiallergy activity, suggesting their usefulness in treating allergic reactions and possibly other inflammatory conditions (El‐Mekabaty, 2015), (Hargrave et al., 1983).
Wirkmechanismus
Target of Action
The primary targets of this compound are enzymes known as primary amine oxidases (PAOs). These enzymes play a crucial role in the metabolism of biogenic amines, such as serotonin, dopamine, and histamine. Specifically, PAOs catalyze the oxidative deamination of primary amines, leading to the formation of aldehydes and ammonia. In the case of our compound, it interacts with PAOs, modulating their activity and affecting downstream processes .
Mode of Action
Upon binding to PAOs, our compound inhibits their enzymatic activity. This inhibition prevents the breakdown of neurotransmitters like serotonin and dopamine. As a result, these neurotransmitters accumulate in the synaptic cleft, leading to altered signaling pathways. The exact structural interactions between the compound and PAOs remain an active area of research, but it likely involves binding to the enzyme’s active site or allosteric sites .
Biochemical Pathways
The affected pathways include neurotransmitter metabolism, particularly the serotonin and dopamine pathways. By inhibiting PAOs, our compound indirectly enhances serotonin and dopamine levels. This modulation can influence mood, cognition, and behavior. Additionally, altered neurotransmitter levels may impact other downstream pathways, such as those involved in neuroprotection and inflammation .
Pharmacokinetics
Let’s break down the ADME properties:
- Protein Binding : Some binding to plasma proteins occurs, affecting its distribution and elimination .
Result of Action
The increased serotonin and dopamine levels impact mood, cognition, and behavior. Researchers continue to explore the precise consequences of this compound’s action .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability. For instance, variations in liver function or drug interactions may alter its metabolism and clearance. Additionally, exposure to light or extreme conditions could affect its stability over time .
: Phenethylamine: Uses, Interactions, Mechanism of Action | DrugBank Online
Eigenschaften
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c23-17(19-9-13-7-4-8-26-13)18(24)20-16-14-10-25-11-15(14)21-22(16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZUEPNNSXNEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)
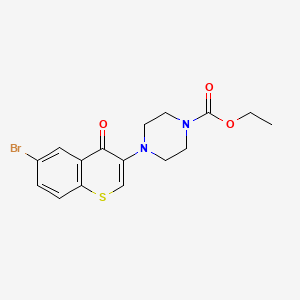
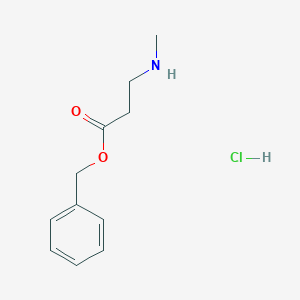
![Tert-butyl (3aR,7aS)-2-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B3016501.png)
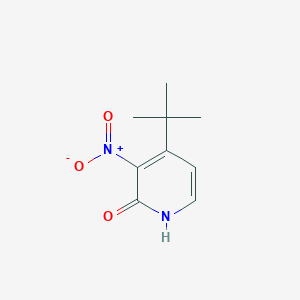
![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
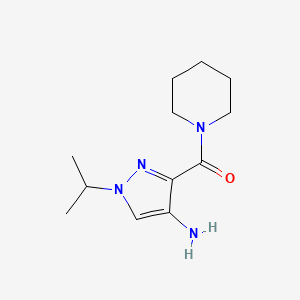
![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)
